Depsidone

概要

説明

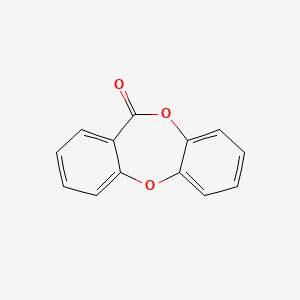

Depsidone is the simplest member of the class of depsidones comprising of a heterotricyclic system that is 11H-dibenzo[b,e][1,4]dioxepine substituted by an oxo group at position 11. It is a member of depsidones and an organic heterotricyclic compound.

科学的研究の応用

Antimicrobial Activity

Depsidones exhibit significant antimicrobial properties against a range of pathogens. Research has shown that certain depsidones are particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | Botanical Origin | Microbial Target | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|---|

| Cladonia furcata | Lichen | Klebsiella pneumoniae | Antimicrobial | 0.031 mg/mL |

| Cetraria islandica | Lichen | Various fungi (e.g., Candida spp.) | Antimicrobial | Not specified |

| Usnea longissima | Lichen | Various bacteria and fungi | Antimicrobial | Not specified |

In a study, depsidones were found to inhibit the RecA protein in bacteria, which is crucial for DNA repair and recombination, thereby enhancing bactericidal activity and reducing antibiotic resistance . Additionally, they have been shown to target the β-hydroxyacyl-acyl carrier protein FabZ in bacterial fatty acid synthesis .

Antioxidant Properties

Depsidones also demonstrate potent antioxidant activities. For instance, in human neuroblastoma and astrocytoma cell lines, depsidones were found to reduce reactive oxygen species (ROS) formation and lipid peroxidation while increasing cell viability . This suggests their potential use in neuroprotective therapies.

Anti-inflammatory Effects

The anti-inflammatory capabilities of depsidones have been documented through their ability to inhibit cytokine expression and nitric oxide production via various signaling pathways such as NF-κB/MAPK . These properties indicate their potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of depsidones on cancer cell lines:

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Stereocaulon alpinum | HeLa (cervical cancer) | Cytotoxic | Not specified |

| Usnea longissima | U87MG (glioma) | Cytotoxic | 5.77 mg/L |

| Stereocaulon alpinum | MCF-7 (breast cancer) | Cytotoxic | Not specified |

Depsidones have been shown to induce apoptosis in cancer cells by modulating various cellular pathways . For example, they can inhibit 12-lipoxygenase activity, which is implicated in cancer progression .

Pharmacological Mechanisms

Research into the pharmacological mechanisms of depsidones has revealed their involvement in several key biological processes:

- Protein Tyrosine Phosphatase Inhibition: Some depsidones inhibit this enzyme, which is associated with insulin resistance .

- Signal Transduction Pathways: They also influence pathways related to epidermal growth factor receptor signaling and cell cycle regulation .

- Antiviral Properties: Certain depsidones have shown promise as antiviral agents against alpha-viruses by inhibiting viral protein functions essential for replication .

特性

CAS番号 |

3580-77-6 |

|---|---|

分子式 |

C13H8O3 |

分子量 |

212.2 g/mol |

IUPAC名 |

benzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C13H8O3/c14-13-9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16-13/h1-8H |

InChIキー |

YCJBWNIROIXYPD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |

正規SMILES |

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |

Key on ui other cas no. |

3580-77-6 |

同義語 |

depsidone |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。